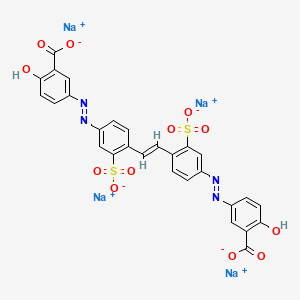

Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate)

Description

Properties

CAS No. |

6459-82-1 |

|---|---|

Molecular Formula |

C28H16N4Na4O12S2 |

Molecular Weight |

756.5 g/mol |

IUPAC Name |

tetrasodium;5-[[4-[(E)-2-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C28H20N4O12S2.4Na/c33-23-9-7-17(11-21(23)27(35)36)29-31-19-5-3-15(25(13-19)45(39,40)41)1-2-16-4-6-20(14-26(16)46(42,43)44)32-30-18-8-10-24(34)22(12-18)28(37)38;;;;/h1-14,33-34H,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4/b2-1+,31-29?,32-30?;;;; |

InChI Key |

SGICFRGOSVFXRG-FBHZOYHQSA-J |

Isomeric SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4,4-diethoxybutyrate can be synthesized through the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions . The reaction typically involves the following steps:

- Succinyl chloride reacts with ethanol to form an intermediate.

- The intermediate then reacts with potassium cyanide to produce ethyl 2-cyano-4,4-diethoxybutyrate.

Industrial Production Methods: The industrial production of ethyl 2-cyano-4,4-diethoxybutyrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-4,4-diethoxybutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Stability and Resistance

The dye exhibits varying stability under different conditions:

- Acid Resistance : Moderate (ISO rating of 5-6)

- Alkali Resistance : Moderate

- Light Fastness : Good

- Soaping Fastness : Moderate

| Property | Acid Resistance | Alkali Resistance | Light Fastness | Soaping Fastness |

|---|---|---|---|---|

| ISO Rating | 5-6 | Moderate | Good | Moderate |

Textile Industry

Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate) is predominantly used as a dye in the textile industry due to its bright coloration and good fastness properties. It is applied to various fabrics including cotton, wool, and synthetic fibers.

Case Study: Dyeing Processes

A study conducted on the dyeing of cotton fabrics with Direct Yellow 72 demonstrated that the dyeing process significantly affects the color depth and fastness properties. The optimal dyeing conditions were found to be at a pH of 9 and a temperature of 60°C for a duration of 60 minutes, resulting in enhanced color yield and fastness ratings.

Food Industry

In the food sector, this compound is utilized as a colorant due to its non-toxic nature when used within regulatory limits. It is particularly effective in imparting a vibrant yellow hue to products such as candies and beverages.

Regulatory Insights

The use of Direct Yellow 72 in food products is regulated by food safety authorities, ensuring that it meets safety standards for human consumption. Studies indicate that it can be safely used within specified concentrations without adverse health effects.

Cosmetic Applications

Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate) is also found in cosmetic formulations as a coloring agent. Its stability under different pH conditions makes it suitable for various cosmetic products including shampoos and lotions.

Safety Assessments

Safety assessments have confirmed that this dye does not cause skin irritation or sensitization when used in cosmetic formulations at appropriate concentrations.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4,4-diethoxybutyrate involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the ethoxy groups can be substituted by other functional groups, leading to the formation of biologically active derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Dyes

Structural Analogues

(a) Tetrasodium 5,5'-[carbonylbis[imino(2-sulphonato-4,1-phenylene)azo]]bis(6-amino-4-hydroxynaphthalene-2-sulphonate)

- CAS No.: 2829-43-8 (Direct Red 75) .

- Molecular Formula : C₃₃H₂₂N₈Na₄O₁₅S₄.

- Molar Mass : 990.79 g/mol .

- Key Differences: Replaces the vinylenebis bridge with a carbonylbis group. Contains additional amino (-NH₂) and hydroxy (-OH) groups on naphthalene rings. Applications: Used in microscopy (e.g., collagen staining) and biochemical research due to its high dye content (≥30%) .

(b) Hexasodium 5,5'-[(3,7-disulphonato-1,5-naphthylene)bis[azo(6-hydroxy-3,1-phenylene)azo]]bis(salicylate)

- CAS No.: 8014-91-3 .

- Key Differences :

(c) Tetrasodium 5,5'-[thiobis[(3-sulfonatophenyl)amino]naphthalene-2,6-diyl)azo]disalicylate

Physicochemical and Functional Comparison

| Property | Target Compound (6548-31-8) | Direct Red 75 (2829-43-8) | Hexasodium (8014-91-3) |

|---|---|---|---|

| Molar Mass (g/mol) | 1142.02 | 990.79 | Not available |

| Water Solubility | High | High (≥30% dye content) | Moderate |

| Chromophore | Salicylate | Naphthalene-sulphonate | Naphthalene-azo |

| Primary Use | Industrial dyeing | Microscopy/research | Restricted (REACH) |

| Regulatory Status | Unrestricted | Unrestricted | Restricted |

Biological Activity

Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate), commonly referred to as Direct Yellow 72 (C.I. 24910), is a synthetic dye belonging to the azo dye category. This compound is notable for its vibrant yellow color and is used in various applications, including textiles and food coloring. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Formula : C28H16N4Na4O12S2

- Molecular Weight : 756.54 g/mol

- CAS Number : 6459-82-1

- Solubility : Soluble in water, slightly soluble in alcohol .

Preparation

The synthesis of tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate) involves the coupling of 1,2-bis(4-amino-2-sulfophenyl)ethene with 2-hydroxybenzoic acid through a double nitriding process .

Toxicological Studies

Research indicates that azo dyes, including tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate), can undergo metabolic reduction in the human body, leading to the release of potentially harmful aromatic amines. Azo dyes are known to exhibit mutagenic properties under certain conditions, raising concerns about their safety for human consumption and contact .

Case Study Findings

- Mutagenicity Tests :

- Dermal Exposure :

Environmental Impact

Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate) has been evaluated for its environmental impact due to its widespread use in dyeing processes. It has been found to be persistent in aquatic environments, raising concerns about bioaccumulation and toxicity to aquatic life .

Regulatory Status

The compound is listed under various chemical regulatory frameworks, including REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union. It requires careful monitoring due to potential health risks associated with its use .

Applications

Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate) is primarily used as a dye in textiles and food products. Its vibrant yellow color makes it an attractive choice for manufacturers; however, ongoing research into its biological activity underscores the need for cautious application.

Summary Table of Biological Activity

| Parameter | Findings |

|---|---|

| Mutagenicity | Induces mutations in bacterial strains |

| Dermal Sensitization | Causes allergic reactions upon prolonged exposure |

| Environmental Persistence | Persistent in aquatic environments |

| Regulatory Status | Monitored under REACH regulations |

Q & A

Q. What are the optimal synthetic routes for preparing Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate)?

The compound is synthesized via diazo coupling reactions. A general method involves refluxing intermediates (e.g., substituted benzaldehyde derivatives) with acetic acid in ethanol, followed by solvent evaporation under reduced pressure and filtration . Key steps include precise pH control during diazotization and coupling to ensure regioselectivity. Variations in sulfonation and azo-bond formation are critical for yield optimization.

Q. How can UV-Vis spectroscopy and HPLC be utilized to characterize this azo dye?

- UV-Vis : Measure absorbance in aqueous solutions (e.g., λmax ~500–550 nm) to confirm π→π* transitions of the conjugated azo system. Solvent polarity and pH effects on absorption maxima can indicate aggregation behavior .

- HPLC : Use reverse-phase columns (C18) with mobile phases containing ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve impurities and quantify purity. Retention time and spectral matching against standards are essential .

Q. What are the primary applications of this compound in biochemical research?

It is used as a histological stain (e.g., Sirius Rose BB) for collagen visualization under polarized light due to its birefringent properties. Its high sulfonation ensures water solubility and selective binding to fibrous proteins .

Advanced Research Questions

Q. How does the sulfonation pattern influence aggregation behavior in aqueous solutions?

The number and position of sulfonate groups (-SO3<sup>−</sup>) modulate electrostatic repulsion between dye molecules. For example, asymmetrical sulfonation (e.g., 3-sulphonato vs. 2-sulphonato substitution) can lead to H-aggregation (hypsochromic shifts) or J-aggregation (bathochromic shifts), detectable via concentration-dependent UV-Vis studies .

Q. What mechanisms underlie the photodegradation of this azo dye, and how can stability be improved?

Photodegradation occurs via azo bond cleavage under UV/visible light, generating nitroso intermediates. Stability can be enhanced by:

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and heteronuclear couplings to distinguish between sulfonate and azo-proton environments.

- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for isomers with similar spectral profiles .

Q. What computational methods predict the dye’s binding affinity to biomacromolecules?

Q. How do ionic strength and pH affect the dye’s electrochemical properties?

- Cyclic voltammetry : At pH >7, deprotonation of phenolic -OH groups increases electron density, shifting reduction potentials.

- High ionic strength screens sulfonate charges, reducing repulsion and enhancing aggregation .

Data Contradiction Analysis

Q. How to address discrepancies in reported molecular weights (e.g., vs. g/mol)?

Such discrepancies often arise from:

Q. Resolving conflicting toxicity profiles in literature: What factors contribute to variability?

- Purity: Commercial samples may contain unreacted aromatic amines (potential mutagens).

- Assay conditions: Differences in cell lines (e.g., hepatic vs. renal) or exposure times affect toxicity endpoints. Standardize testing per OECD guidelines .

Methodological Recommendations

- Synthesis : Optimize diazotization at 0–5°C to prevent premature coupling .

- Characterization : Combine MALDI-TOF with ion-mobility spectrometry for aggregation analysis .

- Safety : Use chelating agents (e.g., EDTA) in waste solutions to sequester metal ions and mitigate environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.